

# Molecular weight and formula of 3-n-Propyl-2-pyrazolin-5-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-n-Propyl-2-pyrazolin-5-one

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An In-Depth Technical Guide to **3-n-Propyl-2-pyrazolin-5-one**

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **3-n-Propyl-2-pyrazolin-5-one**, a heterocyclic organic compound of significant interest in synthetic chemistry and drug discovery. We will delve into its fundamental properties, structural characteristics, a validated synthesis protocol, and its established and potential applications, grounding all claims in authoritative references.

## Core Molecular Identity and Physicochemical Properties

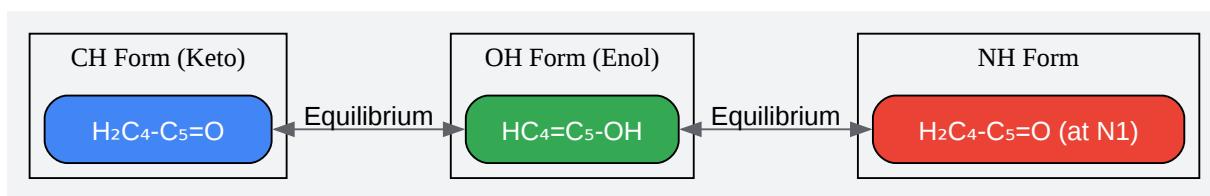
**3-n-Propyl-2-pyrazolin-5-one**, identified by the CAS Number 29211-70-9, is a derivative of pyrazolone.<sup>[1][2][3]</sup> Its core structure consists of a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. This scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.<sup>[4][5]</sup>

The fundamental molecular characteristics are summarized below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O	[1][2][6][7]
Molecular Weight	126.16 g/mol	[1][2][8]
IUPAC Name	3-propyl-1,4-dihydropyrazol-5-one	[1]
CAS Number	29211-70-9	[2][3][6]
Canonical SMILES	CCCC1=NNC(=O)C1	[1]
Physical Appearance	Light cream to pale yellow crystalline solid	[1]

## Structural Elucidation: The Significance of Tautomerism

A critical feature of pyrazolin-5-ones is their existence as a mixture of tautomers in equilibrium. [9] This dynamic state, primarily keto-enol tautomerism, dictates the molecule's reactivity, particularly its nucleophilic and electrophilic potential. The three principal tautomeric forms—the CH, OH, and NH forms—coexist, with the equilibrium influenced by the solvent, pH, and temperature. This versatility is precisely why pyrazolin-5-ones are such dynamic building blocks in organic synthesis.[1][9]



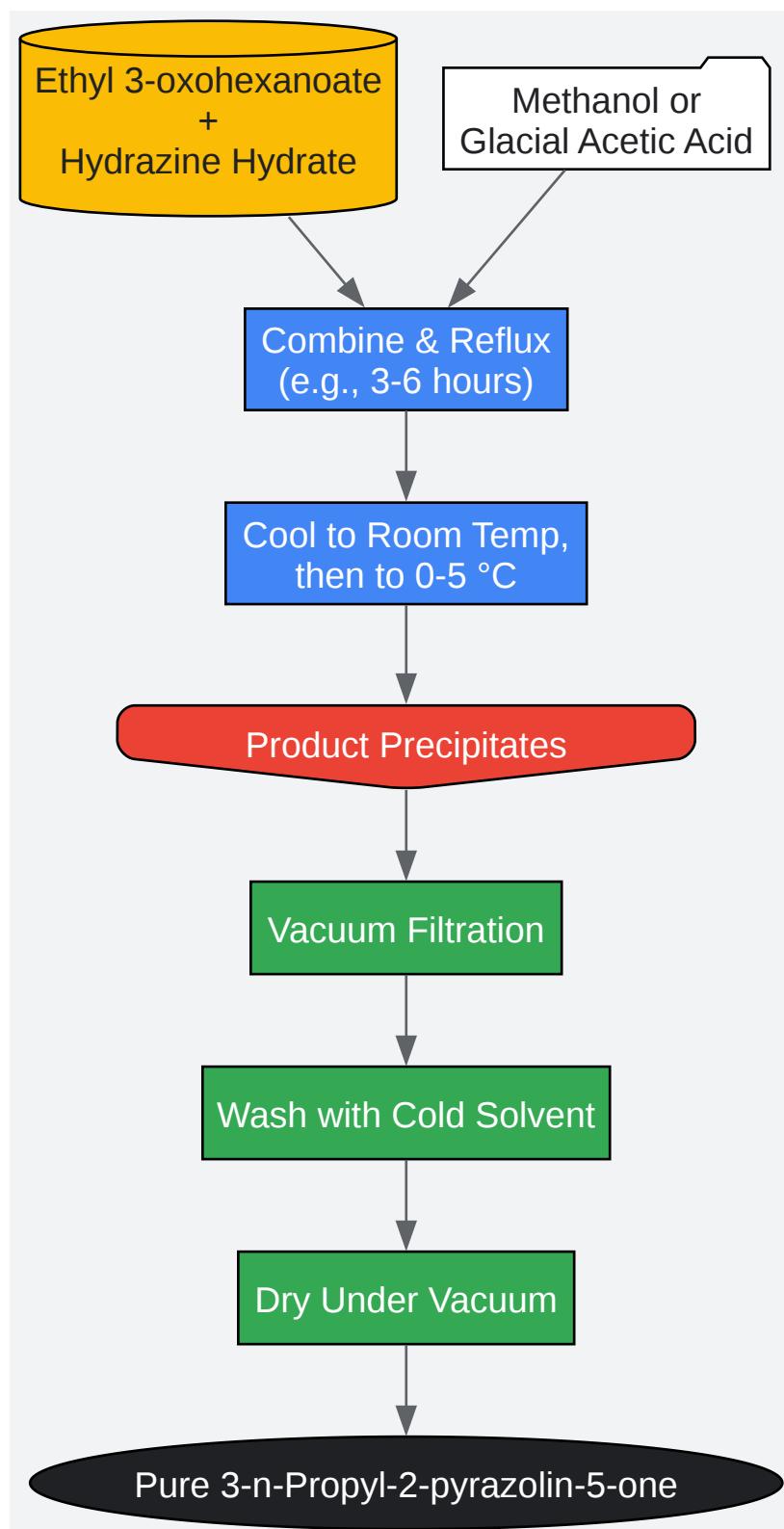
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Caption: Tautomeric forms of **3-n-Propyl-2-pyrazolin-5-one**.

## Synthesis Protocol: A Validated Approach

The most common and efficient synthesis of **3-n-propyl-2-pyrazolin-5-one** involves the condensation reaction between a  $\beta$ -keto ester (in this case, ethyl 3-oxohexanoate) and hydrazine, followed by intramolecular cyclization.<sup>[1]</sup> This Knorr-type pyrazole synthesis is a cornerstone reaction for this class of heterocycles.

## Experimental Workflow: Synthesis of 3-n-Propyl-2-pyrazolin-5-one



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Caption: General workflow for the synthesis of pyrazolin-5-ones.

## Step-by-Step Methodology

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 3-oxohexanoate (1 equivalent) and a suitable solvent such as methanol or glacial acetic acid.[10][11] The choice of solvent is critical; protic solvents facilitate the proton transfer steps required for both condensation and cyclization.
- Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.05 equivalents) to the solution. An inert atmosphere (e.g., nitrogen) is recommended to prevent side reactions.[11] The slight excess of hydrazine ensures the complete consumption of the limiting  $\beta$ -keto ester.
- Reflux: Heat the reaction mixture to reflux (typically 65-80 °C for methanol) and maintain for 3-6 hours.[10][11] The elevated temperature provides the necessary activation energy for the intramolecular cyclization to form the stable five-membered ring.
- Crystallization: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C to maximize the precipitation of the product.[11]
- Isolation and Purification: Collect the resulting crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials and soluble impurities.
- Drying: Dry the purified product under vacuum to yield **3-n-Propyl-2-pyrazolin-5-one** as a crystalline solid.

## Characterization

The identity and purity of the synthesized compound must be confirmed.

- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch (typically 1600-1700  $\text{cm}^{-1}$ ) and a broad N-H stretching vibration (around 3200-3400  $\text{cm}^{-1}$ ).[1][2]
- Mass Spectrometry (MS): Provides confirmation of the molecular weight (126.16 g/mol ).[2][6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR will confirm the carbon-hydrogen framework and the presence of the propyl group and pyrazolone ring protons.

## Reactivity and Applications in Drug Development

The pyrazolone core is a versatile scaffold in synthetic and medicinal chemistry.[1][12]

- Synthetic Intermediate: The reactive methylene group at the 4-position readily undergoes condensation reactions with aldehydes and other electrophiles, making it a valuable building block for synthesizing more complex, functionalized pyrazole derivatives.[1][9]
- Pharmaceutical Potential: The pyrazolone ring system is associated with a wide spectrum of biological activities. Preliminary studies and research on analogous structures suggest that **3-n-Propyl-2-pyrazolin-5-one** and its derivatives may exhibit:
  - Anti-inflammatory and Analgesic Effects: Many synthetic pyrazole derivatives are known COX-2 inhibitors or show general anti-inflammatory properties.[1][13]
  - Antimicrobial Properties: The pyrazole nucleus is a common feature in compounds developed for their antibacterial and antifungal effects.[1][4]

Its utility as a starting material for creating libraries of potentially bioactive compounds makes it a molecule of high interest for researchers in drug discovery and development.[1][5]

## Conclusion

**3-n-Propyl-2-pyrazolin-5-one** is more than a simple chemical entity; it is a structurally dynamic and synthetically versatile platform. Its well-defined synthesis, coupled with the inherent reactivity and proven biological relevance of its pyrazolone core, establishes it as a valuable tool for chemists and pharmacologists. Understanding its fundamental properties, particularly its tautomeric nature, is key to unlocking its full potential in the development of novel therapeutics and complex molecular architectures.

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- To cite this document: BenchChem. [Molecular weight and formula of 3-n-Propyl-2-pyrazolin-5-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584380#molecular-weight-and-formula-of-3-n-propyl-2-pyrazolin-5-one]

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